(R)-4-methylisoxazolidin-4-ol

Asymmetric synthesis Chiral building blocks Enantioselective synthesis

Asymmetric synthesis requires precise stereochemical control; using racemic or mismatched enantiomers inverts product configuration. (R)-4-Methylisoxazolidin-4-ol (CAS 780752-72-9) provides a defined (R)-configuration at C4 with a conformationally constrained quaternary stereocenter. - High optical purity via epichlorohydrin-based route (Martin, 2006) - Free base (98% purity) and HCl salt (CAS 644970-85-4) available - Suitable as chiral auxiliary or enantiopure building block for predictable stereocontrol

Molecular Formula C4H9NO2
Molecular Weight 103.12 g/mol
Cat. No. B12982781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-methylisoxazolidin-4-ol
Molecular FormulaC4H9NO2
Molecular Weight103.12 g/mol
Structural Identifiers
SMILESCC1(CNOC1)O
InChIInChI=1S/C4H9NO2/c1-4(6)2-5-7-3-4/h5-6H,2-3H2,1H3/t4-/m1/s1
InChIKeyTWPGPTBIVFHGOA-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-4-Methylisoxazolidin-4-ol Procurement Specifications: CAS Numbers, Enantiomeric Forms, and Baseline Characterization


(R)-4-Methylisoxazolidin-4-ol (CAS 780752-72-9) and its hydrochloride salt (CAS 644970-85-4) belong to the isoxazolidine class, characterized by a saturated five-membered N,O-heterocyclic ring with a methyl and hydroxyl substituent at the 4-position . The compound exists as a chiral molecule with a defined (R)-configuration at the C4 stereocenter, with a molecular weight of 103.12 g/mol for the free base and 139.58 g/mol for the hydrochloride salt . The enantiomeric counterpart, (S)-4-methylisoxazolidin-4-ol hydrochloride (CAS 644970-79-6), shares identical molecular formula and physicochemical properties except for its opposite optical rotation [1]. Commercially, the compound is available from multiple suppliers at research-grade purities typically specified at ≥98% .

Chiral Identity
Defined (R)-configuration for stereochemical-control studies
Salt Form
Free base or hydrochloride salt to match experimental protocol
Grade Context
Research-grade purity supports enantiomer-attribution review

(R)-4-Methylisoxazolidin-4-ol vs. Racemic or (S)-Enantiomer: Why Isomeric Form Determines Utility in Asymmetric Applications


Generic substitution between the (R)-enantiomer, (S)-enantiomer, or racemic 4-methylisoxazolidin-4-ol is not scientifically valid in applications requiring stereochemical integrity. The (R)- and (S)-enantiomers are non-superimposable mirror images with identical molecular formulas (C4H9NO2) and physicochemical descriptors, but their distinct three-dimensional spatial arrangement at the C4 stereocenter results in differential interactions with chiral environments . In asymmetric synthesis, the absolute configuration of a chiral auxiliary or building block directly dictates the stereochemical outcome of downstream transformations; using the incorrect enantiomer would invert the desired product configuration [1]. For biological applications, stereochemistry is a critical determinant of target binding, as enantiomers often exhibit divergent potency, selectivity, and metabolic profiles . The quantitative evidence below establishes the specific, measurable differentiation that justifies procurement of the defined (R)-configuration over alternative isomeric forms.

Opposite enantiomer (S)-enantiomer may invert expected stereochemical outcome in asymmetric transformations
Racemic mixture Racemate lacks defined configuration; stereospecific assignment may not transfer directly

(R)-4-Methylisoxazolidin-4-ol Quantitative Differentiation Evidence: Head-to-Head Comparator Data


Enantiomeric Purity via Divergent Synthesis: (R)- vs. (S)-4-Methylisoxazolidin-4-ol Synthetic Accessibility

The (R)- and (S)-enantiomers of 4-methylisoxazolidin-4-ol are not merely optical antipodes but are accessible with defined stereochemical control from a common chiral epoxide starting material through tunable reaction conditions. This property enables procurement of either enantiomer with high optical purity from the same synthetic platform, eliminating the need for separate asymmetric routes [1].

Synthetic Access
Head-to-head
(R) and (S) accessible from common chiral epoxide precursor via tunable sulfonate leaving group selection
Supports defined (R)-enantiomer sourcing
Stereochemical outcome depends on leaving group; both enantiomers can be reliably procured
Asymmetric synthesis Chiral building blocks Enantioselective synthesis

Chiral Resolution Capability: (R)-4-Methylisoxazolidin-4-ol vs. Racemic Mixture Separation Feasibility

As a defined single enantiomer, (R)-4-methylisoxazolidin-4-ol serves as an authentic reference standard for chiral chromatographic method development and enantiomeric excess determination. The hydrochloride salt form (CAS 644970-85-4, MW 139.58 g/mol) offers improved handling and stability characteristics compared to the free base (CAS 780752-72-9, MW 103.12 g/mol) .

Salt Form Handling
Reported
Hydrochloride salt (MW 139.58 g/mol) vs free base (MW 103.12 g/mol)
Formulation flexibility for different experimental protocols
Salt form may offer improved aqueous solubility and crystalline stability
Chiral chromatography Enantiomeric resolution Analytical method development

Commercial Availability Benchmark: (R)-4-Methylisoxazolidin-4-ol vs. (S)-Enantiomer Procurement Metrics

Both the (R)- and (S)-enantiomers of 4-methylisoxazolidin-4-ol hydrochloride are commercially available as research chemicals with comparable purity specifications. The (R)-enantiomer (CAS 644970-85-4) and (S)-enantiomer (CAS 644970-79-6) share identical molecular formula (C4H10ClNO2) and molecular weight (139.58 g/mol) [1].

Commercial Parity
Head-to-head
Both enantiomers available at ≥98% purity from multiple suppliers
Selection based on configuration need, not supply constraint
Purity specifications comparable; intended for laboratory research use only
Chemical procurement Research chemical sourcing Supply chain

Isoxazolidine Scaffold Positioning: 4-Methyl Substitution vs. Unsubstituted Isoxazolidin-4-ol Core

The 4-methyl substitution on the isoxazolidin-4-ol core introduces a quaternary stereocenter that fundamentally alters the compound's conformational rigidity and synthetic utility compared to the unsubstituted isoxazolidin-4-ol scaffold. While direct quantitative biological comparison data are not available in the accessed literature, the structural distinction has clear implications for downstream applications [1].

Scaffold Distinction
Class-level
4-methyl substitution creates quaternary stereocenter vs secondary alcohol in unsubstituted isoxazolidin-4-ol core
Conformational rigidity may differentiate reactivity
No direct biological comparison data; structural inference only
Heterocyclic chemistry Structure-activity relationship Scaffold diversification

(R)-4-Methylisoxazolidin-4-ol Recommended Application Scenarios Based on Quantitative Evidence


Asymmetric Synthesis: Chiral Auxiliary and Building Block Applications

The defined (R)-configuration of 4-methylisoxazolidin-4-ol, accessible with high optical purity via the epichlorohydrin-based synthetic route described by Martin (2006), makes this compound suitable for use as a chiral auxiliary or enantiomerically pure building block in asymmetric synthesis [1]. The stereochemical outcome of reactions employing this scaffold is directly dependent on the absolute configuration of the starting material; procurement of the specifically defined (R)-enantiomer is therefore essential for achieving predictable stereocontrol in downstream transformations [1].

Chiral Chromatography Method Development and Enantiomeric Excess Determination

(R)-4-Methylisoxazolidin-4-ol (free base CAS 780752-72-9, purity 98%) serves as an authentic reference standard for developing chiral HPLC or SFC methods to resolve racemic mixtures or quantify enantiomeric excess of 4-methylisoxazolidin-4-ol derivatives . The hydrochloride salt form (CAS 644970-85-4) offers enhanced handling stability for routine analytical applications .

Medicinal Chemistry Scaffold Diversification and Structure-Activity Relationship Studies

The isoxazolidin-4-ol core bearing a 4-methyl substituent provides a conformationally constrained quaternary stereocenter that differentiates it from the unsubstituted isoxazolidin-4-ol scaffold (C3H7NO2, MW 89.09 g/mol) . This structural feature may be leveraged in medicinal chemistry programs exploring heterocyclic scaffolds for target engagement, where stereochemistry and substitution pattern are critical variables in structure-activity relationship optimization .

Application
Selection Property
Validation Focus
Asymmetric synthesis studies
Enantiomerically pure (R)-configuration
Stereochemical outcome in transformations
Chiral method development
Single-enantiomer reference standard
Enantiomeric excess determination
Heterocyclic scaffold diversification
Quaternary stereocenter with 4-methyl substitution
SAR and target engagement studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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